molecular formula C18H22O5 B14186421 Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate CAS No. 920977-75-9

Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate

Cat. No.: B14186421
CAS No.: 920977-75-9
M. Wt: 318.4 g/mol
InChI Key: HTQRXIVRMKSPAW-UHFFFAOYSA-N
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Description

Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent, such as (3,5-dimethoxyphenyl)boronic acid, and an appropriate halide precursor under palladium catalysis . The reaction conditions often include the use of a base like cesium carbonate in a solvent mixture of dimethylformamide and ethanol, with microwave irradiation to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(3,5-dimethoxyphenyl)-3-oxoocta-6,7-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl ring with methoxy substituents may interact with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate: Similar structure but with a saturated octanoate chain.

    4-(3,5-Dimethoxyphenyl)-4-oxobutanoic acid: A shorter chain analog with similar functional groups.

    3,5-Dimethoxybenzoic acid: Lacks the ester and octa-6,7-dienoate chain but shares the phenyl ring with methoxy groups.

Properties

CAS No.

920977-75-9

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H22O5/c1-4-23-18(20)12-15(19)9-7-5-6-8-14-10-16(21-2)13-17(11-14)22-3/h5,8,10-11,13H,4,7,9,12H2,1-3H3

InChI Key

HTQRXIVRMKSPAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC=C=CC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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